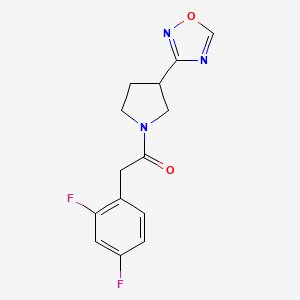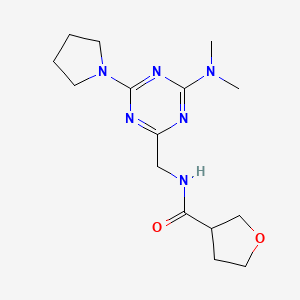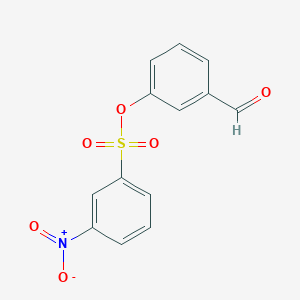
3-Formylphenyl 3-nitrobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Formylphenyl 3-nitrobenzenesulfonate” is a chemical compound with the molecular formula C13H9NO6S . It has an average mass of 307.279 Da and a monoisotopic mass of 307.015045 Da .
Synthesis Analysis
The synthesis of similar compounds often involves specific methods and reactions . For instance, the synthesis of (3-Formylphenyl) 3-fluorobenzenesulfonate involves the reaction of 3-fluorobenzenesulfonyl chloride with 3-formylphenol in the presence of a base, such as triethylamine or pyridine. The reaction is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or under reflux conditions.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the current search results, similar compounds like phenylboronic acids are used as synthetic intermediates in organic synthesis . They are important for the synthesis of many inhibitors of serine proteases .
科学的研究の応用
Decomposition and Reaction Products
Studies have investigated the decomposition of related nitrobenzenesulfonyl compounds, providing insights into their chemical behavior under various conditions. For instance, Yokoyama et al. (1971) studied the decomposition of m-nitrobenzenesulfonyl peroxide in different solvents, revealing varying products and mechanisms based on the solvent used. This research offers valuable insights into the stability and reactivity of similar nitrobenzenesulfonyl compounds, including 3-Formylphenyl 3-nitrobenzenesulfonate (Yokoyama, Wada, Kobayashi, & Minato, 1971).
Biodegradability and Environmental Impact
Research has also focused on the biodegradability and environmental impact of nitrobenzenesulfonates. Kölbener et al. (1994) investigated the biodegradation of 3-nitrobenzenesulfonate in a laboratory setting, exploring how different activated sludges affect its degradation. This study is relevant for understanding the environmental fate of similar compounds (Kölbener, Baumann, Cook, & Leisinger, 1994).
Synthesis and Characterization
The synthesis of nitrobenzenesulfonyl compounds has been an area of focus, highlighting methods to create these chemicals efficiently. For example, Zhong-xiu (2009) developed a novel green synthesis method for 3-nitrobenzenesulfonyl chloride, emphasizing the reduction of waste and increasing yield. Insights from this study can guide the synthesis of related compounds like this compound (Chen Zhong-xiu, 2009).
Applications in Analytical Chemistry
Nitrobenzenesulfonyl compounds have been utilized in analytical chemistry, particularly in enhancing detection techniques. Higashi et al. (2006) explored using 4-nitrobenzenesulfonyl chloride for improving the detection of estrogens in liquid chromatography-mass spectrometry. This approach can be potentially applied to the detection of other substances, demonstrating the utility of nitrobenzenesulfonyl derivatives in analytical methods (Higashi, Takayama, Nishio, Taniguchi, & Shimada, 2006).
将来の方向性
特性
IUPAC Name |
(3-formylphenyl) 3-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO6S/c15-9-10-3-1-5-12(7-10)20-21(18,19)13-6-2-4-11(8-13)14(16)17/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTMVBGAMANSIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
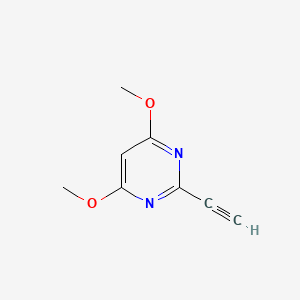
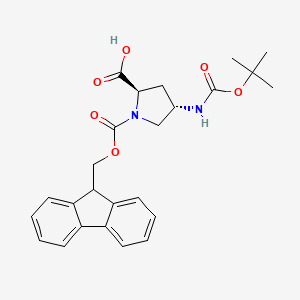
![1-(2-(1H-indol-3-yl)ethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2610092.png)

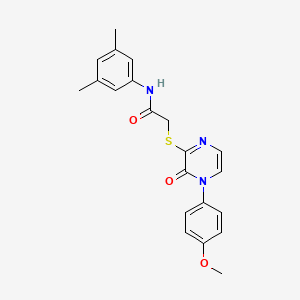
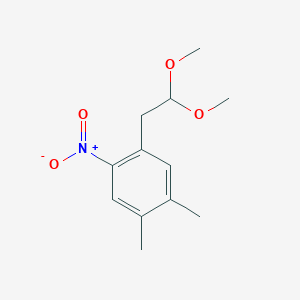
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2610100.png)

![3-((2-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2610104.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2610107.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2610109.png)
